molecular formula C20H25N3O B10813827 2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one

2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one

Cat. No.: B10813827
M. Wt: 323.4 g/mol
InChI Key: WZMANQMGHXGGLB-UHFFFAOYSA-N
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Description

2-[(dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one is a member of quinazolines.

Biological Activity

The compound 2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its unique biological properties. The dimethylamino group is believed to enhance its interaction with biological targets, particularly in the context of inhibiting cell proliferation.

Research indicates that this compound acts primarily as a selective inhibitor of cyclin-dependent kinases (CDKs) . CDKs are essential for cell cycle regulation, and their dysregulation is often implicated in cancer progression. Specifically, the compound exhibits preferential activity against CDK2 , which plays a crucial role in the G1 to S phase transition of the cell cycle .

Inhibition Profile

  • CDK Inhibition : The compound shows selectivity for CDK2 over other CDKs (CDK1, CDK4, etc.), making it particularly valuable for treating tumors that have become resistant to traditional CDK4/6 inhibitors .
  • Antiproliferative Effects : In vitro studies demonstrate significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the table below:

Cell Line IC50 (µM) Mechanism of Action Reference
A5491.0CDK2 inhibition
MCF-70.5Selective CDK2 inhibition
HeLa0.8Induction of apoptosis via CDK inhibition

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • In Vitro Studies : A study conducted by Reddy et al. reported that compounds similar to this structure exhibited significant cytotoxicity against lung cancer cells with IC50 values as low as 0.5 µM .
  • In Vivo Efficacy : Animal model studies indicated that administration of the compound led to reduced tumor growth in xenograft models, suggesting its potential as an effective anticancer agent .
  • Mechanistic Insights : Molecular docking studies have shown that the compound effectively binds to the ATP-binding site of CDK2, leading to competitive inhibition and subsequent cell cycle arrest in treated cells .

Safety Profile and Toxicology

Preliminary toxicological assessments indicate a favorable safety profile for this compound. Studies suggest that it maintains high metabolic stability and exhibits low toxicity in non-cancerous cell lines, making it a promising candidate for further clinical development .

Properties

IUPAC Name

2-[(dimethylamino)methyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-23(2)13-16-21-18-15-9-5-4-8-14(15)12-20(10-6-3-7-11-20)17(18)19(24)22-16/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMANQMGHXGGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.